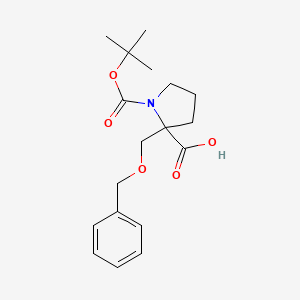

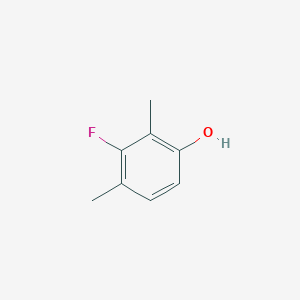

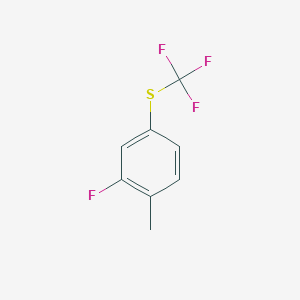

3-Fluoro-2,4-dimethylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-2,4-dimethylphenol, also known as FDMP, is a synthetic phenol compound with a wide range of applications in the fields of research and industry. FDMP is a white, crystalline solid with a melting point of 55 °C and a boiling point of 180 °C. It is soluble in water and organic solvents, and is an important intermediate for the synthesis of a variety of compounds. FDMP has a wide range of applications, from being used as a reagent in organic synthesis to being used as a catalyst in the production of polymers.

Applications De Recherche Scientifique

Material Science: Polymer Synthesis

3-Fluoro-2,4-dimethylphenol: is utilized in material science, particularly in the synthesis of polymers. Its molecular structure allows it to act as a monomer that can be polymerized or copolymerized to create novel polymeric materials. These materials may exhibit unique properties such as enhanced thermal stability, resistance to degradation, or specific electrical conductivities, making them suitable for a variety of industrial applications .

Life Sciences: Biochemical Research

In life sciences, 3-Fluoro-2,4-dimethylphenol is used in biochemical research to study enzyme kinetics and mechanisms. It can serve as a substrate or inhibitor for enzymes that interact with phenolic compounds, aiding in the understanding of metabolic pathways and the development of pharmaceuticals .

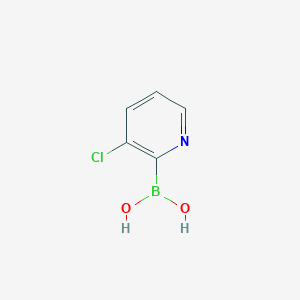

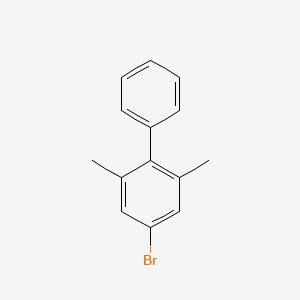

Chemical Synthesis: Suzuki-Miyaura Coupling

This compound plays a role in chemical synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can be used to introduce fluorinated aromatic components into larger organic molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals where fluorinated compounds are known for their enhanced biological activity .

Chromatography: Analytical Standards

3-Fluoro-2,4-dimethylphenol: is used as an analytical standard in chromatographic methods. It helps in the calibration of equipment and serves as a reference compound for the identification and quantification of similar compounds in complex mixtures, such as environmental samples or industrial products .

Analytical Research: Spectrophotometry

In analytical research, this compound is used in spectrophotometric assays. Its ability to absorb light at specific wavelengths makes it a suitable reagent for the quantification of other substances through the creation of colorimetric or fluorometric assays .

Odor Detection: Olfactory Studies

The structure of 3-Fluoro-2,4-dimethylphenol contributes to its odor profile, which can be leveraged in olfactory studies. It can be used to understand the relationship between molecular structure and odor perception, which is essential in the fragrance industry and the development of odorants and deodorants .

Safety and Hazards

3-Fluoro-2,4-dimethylphenol is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .

Orientations Futures

The market size for similar compounds like 4-Fluoro-2,3-dimethylphenol is estimated to reach US$300 million by 2027, growing at a CAGR of 6.8% during 2022-2027 . This growth is attributed to the rising demand in various industries such as agriculture and pharmaceuticals, particularly in the Asia-Pacific region . This suggests potential growth and future directions for the study and application of 3-Fluoro-2,4-dimethylphenol.

Mécanisme D'action

Target of Action

Similar compounds are often used as intermediates in organic synthesis , suggesting that their targets could be various enzymes or receptors involved in these synthetic processes.

Mode of Action

It’s known that fluorinated compounds often interact with their targets by forming strong bonds due to the high electronegativity of fluorine . This can lead to changes in the target’s function or structure.

Biochemical Pathways

, a related compound, phenol, is known to be metabolized via the meta-cleavage pathway in certain bacteria. In this pathway, phenol is hydroxylated and then cleaved to form smaller molecules. It’s possible that 3-Fluoro-2,4-dimethylphenol might be metabolized in a similar manner.

Result of Action

Based on its potential use as an intermediate in organic synthesis , it may contribute to the formation of various other compounds with diverse effects.

Action Environment

The action, efficacy, and stability of 3-Fluoro-2,4-dimethylphenol can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s recommended to be stored at 2-8°C . Furthermore, its action and efficacy could be influenced by the pH and the presence of other compounds in the environment.

Propriétés

IUPAC Name |

3-fluoro-2,4-dimethylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZSAHPORBISIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2,4-dimethylphenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride](/img/structure/B6335136.png)

![2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid](/img/structure/B6335177.png)

![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)